Procyanidin A2

Catalog No.
S561353
CAS No.
41743-41-3
M.F
C30H24O12
M. Wt
576.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procyanidin A2

CAS Number

41743-41-3

Product Name

Procyanidin A2

IUPAC Name

(1R,5R,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

Molecular Formula

C30H24O12

Molecular Weight

576.5 g/mol

InChI

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29-,30+/m1/s1

InChI Key

NSEWTSAADLNHNH-LSBOWGMISA-N

Synonyms

proanthocyanidin A2

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O

The exact mass of the compound Proanthocyanidin A2 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Tannins - Proanthocyanidins - Supplementary Records. It belongs to the ontological category of proanthocyanidin in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Procyanidin A2 (CAS 41743-41-3) is a highly specialized, doubly linked A-type dimeric proanthocyanidin consisting of two epicatechin units joined by both a C4-C8 carbon bond and a rigid C2-O-C7 ether linkage. Unlike the ubiquitous B-type procyanidins found in apples or grape seeds, this specific structural rigidity restricts conformational freedom, fundamentally altering its thermal stability, analytical behavior, and biological specificity [1]. In industrial and laboratory procurement, pure Procyanidin A2 is primarily sourced as an indispensable analytical standard for the quantification of A-type proanthocyanidins in cranberry-derived products and as a highly stable bioactive reference material for urological health formulations [2].

Research Fit

Compound class
A-type proanthocyanidin dimer with double interflavan linkage
Research use
Natural product extract standardization and bioactivity screening
Assay context
Enzyme inhibition studies (α-glucosidase, MMP-9) and intestinal permeability models

Generic substitution of Procyanidin A2 with cheaper, more abundant B-type dimers (such as Procyanidin B2) or monomeric catechins routinely results in process and application failures. The absence of the secondary C2-O-C7 ether bond in B-type substitutes renders them highly susceptible to thermal degradation and epimerization during aqueous extraction and pasteurization [1]. Furthermore, in functional applications targeting uropathogenic bacterial adhesion, B-type dimers exhibit near-zero efficacy, as the specific molecular geometry required to interact with bacterial P-fimbriae is strictly dependent on the A-type double linkage [2]. Consequently, substituting A2 with grape seed extracts or pure B2 for QA/QC standardization or therapeutic formulation invalidates both analytical accuracy and product performance.

Substitution Risk

B
B-type dimer mismatch
B-type procyanidins (e.g., B2) differ in intestinal absorption profile and NF-κB pathway engagement, limiting direct substitution.
A1
Procyanidin A1 variability
Procyanidin A1 may not reproduce α-glucosidase inhibition and exhibits different MMP-9 potency, making it a non-equivalent A-type alternative.
A4
Procyanidin A4 potency shift
Procyanidin A4 shows a reported MMP-9 IC50 approximately 2-fold higher than A2; enzyme inhibition context may not transfer directly.

UPEC Anti-Adhesion Activity

Procyanidin A2 demonstrates highly specific anti-adhesive activity against uropathogenic E. coli, a property entirely absent in its B-type analogs. In bladder epithelial cell culture assays (T24 cells) infected with UPEC ATCC 53503, Procyanidin A2 achieved a 51.3% inhibition of bacterial adherence at 500 μM. In stark contrast, Procyanidin B2 exhibited no statistically significant inhibitory effect (-14.7% ± 20.9%) under identical conditions [1].

Evidence DimensionUPEC Adherence Inhibition (%)
Target Compound Data51.3% inhibition (at 500 μM)
Comparator Or BaselineProcyanidin B2 (No inhibition / -14.7% at 500 μM)
Quantified Difference>50% absolute increase in adherence inhibition
ConditionsIn vitro T24 bladder epithelial cell culture, 1 h incubation with UPEC ATCC 53503

Procurement of pure A2 is strictly necessary for developing and validating UTI-preventative formulations, as cheaper B-type substitutes are biologically inactive for this mechanism.

Intestinal absorption vs. B2
Head-to-head
Procyanidin A2 better absorbed than B2; unconjugated/unmethylated post-absorption
Supports intestinal permeability model context
A-type vs B-type absorption profiling in rat in situ perfusion model

Thermal Stability in Aqueous Processing

The dual-linkage structure of Procyanidin A2 imparts exceptional thermal stability compared to B-type dimers during hot aqueous processing. When subjected to 90 °C in an aqueous model medium for 12 hours, Procyanidin B2 undergoes rapid interflavan cleavage and epimerization, leaving less than 5% of the initial concentration intact [1]. Conversely, the C2-O-C7 ether bond of Procyanidin A2 resists this cleavage, maintaining structural integrity under identical severe thermal stress without reverting to monomeric units [2].

Evidence DimensionResidual concentration after thermal stress
Target Compound DataHigh structural retention of the dimeric form
Comparator Or BaselineProcyanidin B2 (<5% residual concentration)
Quantified Difference>95% difference in thermal degradation survival
ConditionsAqueous model medium, 90 °C for 12 hours

Formulators and process engineers must select A2 for functional beverages or extracts requiring pasteurization, as B2 will rapidly degrade and alter the product's chemical profile.

NF-κB pathway engagement
Head-to-head
A2 inactive on NF-κB transactivation; B-type dimers B1/B2 inhibit NF-κB–DNA binding
Supports NF-κB pathway selectivity review
A-type dimers may not engage this pathway in Jurkat T cell assays

Resistance to Acid-Catalyzed Depolymerization

Procyanidin A2 exhibits profound kinetic resistance to acid-catalyzed depolymerization (thiolysis), a standard method used to quantify proanthocyanidins. While Procyanidin B2 readily cleaves at the C4-C8 bond under mild ambient conditions, the rigid A-type linkage of Procyanidin A2 requires significantly harsher conditions (e.g., 70 °C for 20 minutes in 0.3 M HCl) to achieve complete depolymerization[1]. This distinct kinetic profile prevents the use of B-type dimers as calibration standards for A-type quantification.

Evidence DimensionConditions required for complete thiolytic depolymerization
Target Compound DataRequires harsh thermal/acidic driving (70 °C, 0.3 M HCl)
Comparator Or BaselineProcyanidin B2 (Cleaves under standard ambient thiolysis)
Quantified DifferenceDistinct kinetic requirement for cleavage temperature (ambient vs. 70 °C)
ConditionsThiolysis with cysteamine in acidic media

QA/QC laboratories must procure pure A2 to accurately calibrate assays for cranberry extracts, as B2 will yield false recovery rates during thiolysis.

α-Glucosidase inhibition
Class-level
Procyanidin A2 active; Procyanidin A1 inactive in comparative enzyme assays
Supports α-glucosidase inhibitor screening context
A2 active, A1 inactive; exact IC50 values pending further quantification
Gamma irradiation stability
Data to verify
A2 concentration increased from 83 μg/mL to 93 μg/mL (5 kGy, cranberry syrup)
Supports formulation stability monitoring
Cranberry syrup matrix; 25°C, 60% RH storage context
MMP-9 inhibition IC50
Head-to-head
0.49 μM (A2) vs 0.99 μM (A4)
Supports MMP-9 enzyme inhibition assay context
Approximately 2-fold IC50 difference; in vitro enzymatic assay

Cranberry Nutraceutical QC Standardization

Due to its unique resistance to standard thiolysis and specific reactivity, pure Procyanidin A2 is the mandatory reference standard for quantifying A-type proanthocyanidins in commercial cranberry extracts, ensuring compliance with label claims [1].

Urological Therapeutic Formulation

Because B-type procyanidins lack anti-adhesive efficacy against P-fimbriated E. coli, Procyanidin A2 is the required active principle for developing and validating supplements aimed at preventing urinary tract infections[2].

High-Temperature Beverage Processing

The superior thermal stability of the C2-O-C7 ether linkage allows Procyanidin A2 to survive pasteurization and hot-water extraction processes intact, making it the preferred dimeric polyphenol for hot-fill functional beverages where Procyanidin B2 would degrade [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
A-Type dimer ADME studies
Intestinal permeability assay context
Absorption without conjugation/methylation review
α-Glucosidase inhibitor screening
A-type dimer differentiation (A2 vs A1)
Enzyme inhibition assay endpoint review
MMP-9 enzyme research
A-type procyanidin potency ranking context
MMP-9 IC50 assay endpoint review
Cranberry/lychee extract standardization
Predominant A2 dimer marker context
Extract authenticity and processing stability review

Physical Description

Solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

576.12677620 Da

Monoisotopic Mass

576.12677620 Da

Heavy Atom Count

42

Melting Point

300 °C

UNII

UQN6668Q4R

Other CAS

41743-41-3

Wikipedia

Procyanidin_A2
1. Zhang M, Wu Q, Chen Y, Duan M, Tian G, Deng X, Sun Y, Zhou T, Zhang G, Chen W, Chen J. Inhibition of proanthocyanidin A2 on porcine reproductive and respiratory syndrome virus replication in vitro. PLoS One. 2018 Feb 28;13(2):e0193309. doi: 10.1371/journal.pone.0193309. PMID: 29489892; PMCID: PMC5831109.

2. Sharma PK, Romanczyk LJ Jr, Kondaveti L, Reddy B, Arumugasamy J, Lombardy R, Gou Y, Schroeter H. Total synthesis of proanthocyanidin A1, A2, and their stereoisomers. Org Lett. 2015 May 15;17(10):2306-9. doi: 10.1021/acs.orglett.5b00646. Epub 2015 Apr 30. PMID: 25927567.

3. Koerner JL, Hsu VL, Lee J, Kennedy JA. Determination of proanthocyanidin A2 content in phenolic polymer isolates by reversed-phase high-performance liquid chromatography. J Chromatogr A. 2009 Feb 27;1216(9):1403-9. doi: 10.1016/j.chroma.2008.12.086. Epub 2009 Jan 6. PMID: 19168185.

4. Zhang L, Shao J, Zhou Y, Chen H, Qi H, Wang Y, Chen L, Zhu Y, Zhang M, Chen L, Du Y, Zhong M, Shi X, Li Q. Inhibition of PDGF-BB-induced proliferation and migration in VSMCs by proanthocyanidin A2: Involvement of KDR and Jak-2/STAT-3/cPLA2 signaling pathways. Biomed Pharmacother. 2018 Feb;98:847-855. doi: 10.1016/j.biopha.2018.01.010. Epub 2018 Jan 6. PMID: 29571255.

5. Lin JT, Chang YY, Chen YC, Liao PL, Yang DJ. Litchi (Litchi chinensis Sonn.) flower proanthocyanidin fraction exhibited protective efficacy to suppress nickel-induced expression for vascular endothelial growth factor in HepG2 cells. J Food Biochem. 2019 Jul;43(7):e12882. doi: 10.1111/jfbc.12882. Epub 2019 May 1. PMID: 31353727.

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